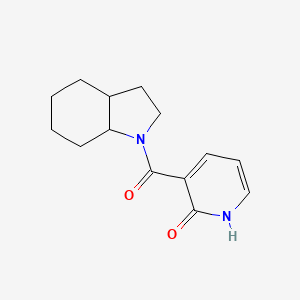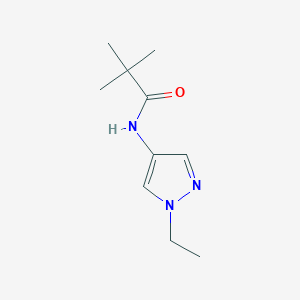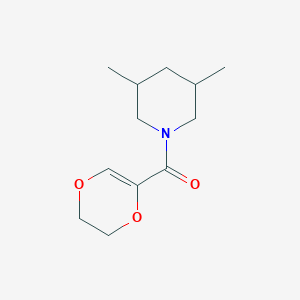
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
Mécanisme D'action
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to produce potent analgesia in animal models, with a potency similar to that of morphine. It also produces sedation and respiratory depression, which are common side effects of opioids. 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to have a half-life of approximately 7 hours in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone in scientific research is its potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. However, 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone also has limitations, including its potential for abuse and dependence, as well as its potential for respiratory depression and other side effects.
Orientations Futures
There are several potential future directions for research involving 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone. One area of interest is the development of novel analgesics that target the mu-opioid receptor while minimizing side effects such as respiratory depression. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and reward, which could lead to the development of new treatments for substance use disorders. Additionally, further research is needed to fully understand the pharmacokinetics and toxicology of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone involves several steps, including the reaction of 3,5-dimethylpiperidin-1-amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone imine. This intermediate is then reduced with sodium borohydride to yield 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has potential applications in scientific research due to its ability to bind to the mu-opioid receptor, which is involved in pain sensation and reward. It has been used in studies to investigate the role of the mu-opioid receptor in addiction and pain management.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-10(2)7-13(6-9)12(14)11-8-15-3-4-16-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOCYZFNYOVTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
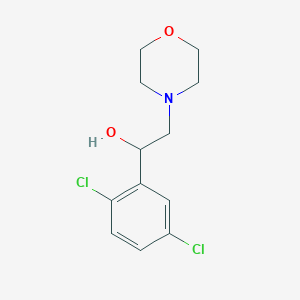
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
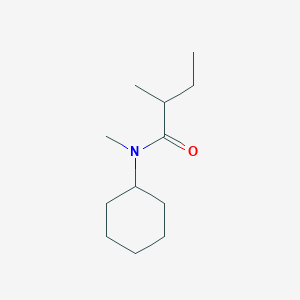
![N-[2-fluoro-5-[(5-methylthiophen-2-yl)sulfonylamino]phenyl]cyclohexanecarboxamide](/img/structure/B7545154.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
